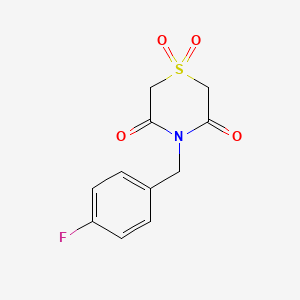

4-(4-Fluorobenzyl)-1lambda6,4-thiazinane-1,1,3,5-tetraone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluorobenzyl compounds are a class of organic compounds containing a benzyl group attached to a fluorine atom . They are used as building blocks in organic synthesis .

Chemical Reactions Analysis

4-Fluorobenzyl compounds are known to undergo various chemical reactions. For example, 4-Fluorobenzyl cyanide, featuring steric hindrance and a weak Lewis basic center, is designed to construct a bulky coordination structure with Li+, weakening ion–dipole interaction (Li+ –solvents) but promoting coulombic attraction (Li+ –anions) at a normal Li salt concentration .Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : Researchers explore the potential of this compound as an anticancer agent due to its structural resemblance to thiazolidinediones (TZDs), which have shown antitumor activity. Further studies could elucidate its mechanism of action and efficacy against specific cancer types .

- Antimicrobial Properties : Investigating its antibacterial and antifungal effects could lead to novel therapeutic agents. The presence of the thiazinane ring may enhance its bioactivity .

- Organic Semiconductors : The π-conjugated system in the compound suggests its potential as an organic semiconductor. Researchers can explore its use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) .

- Electrolyte Additives : The steric hindrance and weak Lewis basic center of 4-fluorobenzyl cyanide (FBCN), a related compound, contribute to less coordinated solvents for FBCN-based electrolytes. These properties could be harnessed for improved lithium-ion battery performance .

- Starting Reagent : 4-Fluorobenzyl bromide, a derivative, serves as a versatile fluorobenzene starting reagent. It has been used in the synthesis of various compounds, including indoles and adenine derivatives .

- Li⁺ Solvation : FBCN, with its bulky coordination structure, interacts with Li⁺ ions in confined spaces. Researchers investigate its impact on ion–dipole interactions and coulombic attraction in electrolytes .

- Metabolism and Toxicity : Understanding the metabolic pathways and potential toxicity of this compound is crucial for drug safety assessments. Researchers can explore its biotransformation and potential adverse effects .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Electrochemistry and Energy Storage

Chemical Synthesis and Reagents

Coordination Chemistry and Solvation Studies

Pharmacology and Toxicology

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[(4-fluorophenyl)methyl]-1,1-dioxo-1,4-thiazinane-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO4S/c12-9-3-1-8(2-4-9)5-13-10(14)6-18(16,17)7-11(13)15/h1-4H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANPYPUSTJQJSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)CS1(=O)=O)CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]isoxazol-3-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)methanesulfonamide](/img/structure/B2542953.png)

![3-[2-(2-methylpiperidin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2542956.png)

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)

![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)

![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/no-structure.png)